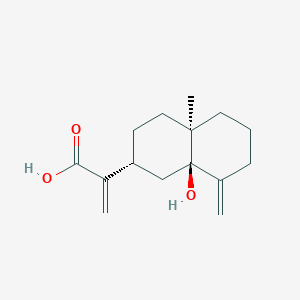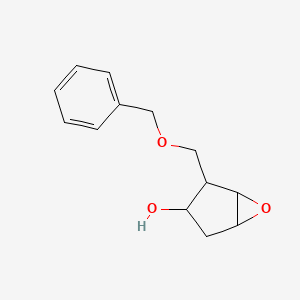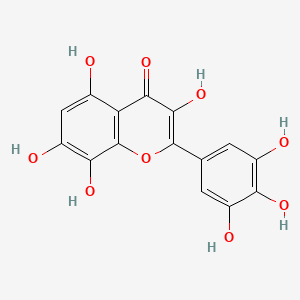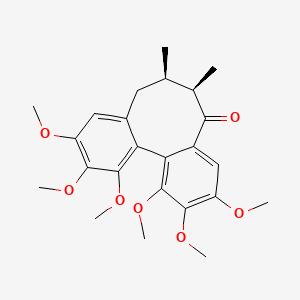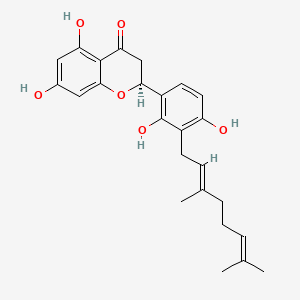
Delta3,2-Hydroxylbakuchiol
Vue d'ensemble
Description
Delta3,2-Hydroxylbakuchiol is a natural compound isolated from the seeds of the plant Psoralea corylifolia, which belongs to the Leguminosae family. This compound is a derivative of bakuchiol, a well-known meroterpenoid with diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other bioactive compounds and analogues.
Biology: The compound exhibits significant biological activities, including antibacterial, antioxidant, and anti-inflammatory properties.
Mécanisme D'action
Delta3,2-Hydroxylbakuchiol, also known as 13-Hydroxyisobakuchiol, is a potent monoamine transporter inhibitor . This compound has been isolated from Psoralea corylifolia, a plant species in the Leguminosae family .
Target of Action
The primary targets of 13-Hydroxyisobakuchiol are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play crucial roles in the regulation of neurotransmitter signaling in the nervous system.
Mode of Action
13-Hydroxyisobakuchiol acts as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . It binds to these transporters and prevents them from reuptaking their respective neurotransmitters from the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.
Biochemical Pathways
By inhibiting the reuptake of dopamine and norepinephrine, 13-Hydroxyisobakuchiol affects the monoaminergic system, which plays a key role in mood regulation, reward, and motor control .
Result of Action
The inhibition of DAT and NET by 13-Hydroxyisobakuchiol leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft . This can result in enhanced neurotransmission, which may have potential therapeutic effects for disorders such as Parkinson’s disease and depression .
Analyse Biochimique
Biochemical Properties
Delta3,2-Hydroxylbakuchiol plays a significant role in biochemical reactions as a potent monoamine transporter inhibitor. It is more selective for the dopamine transporter (DAT) with an IC50 of 0.58 μM and the norepinephrine transporter (NET) with an IC50 of 0.69 μM, compared to the serotonin transporter (SERT) with an IC50 of 312.02 μM . This selectivity suggests that this compound interacts primarily with dopamine and norepinephrine transporters, inhibiting their function and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This interaction is crucial for its potential therapeutic effects in neurological disorders.
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. By inhibiting the dopamine and norepinephrine transporters, it increases the availability of these neurotransmitters, which can enhance neuronal signaling and improve mood and motor functions. This compound has shown potential in modulating cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of neurological health .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dopamine and norepinephrine transporters, inhibiting their reuptake function. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which can enhance neurotransmission and improve symptoms of neurological disorders. Additionally, this compound may influence gene expression related to neurotransmitter synthesis and degradation, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on monoamine transporters, although the extent of its impact on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dopamine and norepinephrine transporters, improving neurological function without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity and adverse impacts on other physiological systems . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to monoamine neurotransmitters. It interacts with enzymes responsible for the synthesis and degradation of dopamine and norepinephrine, potentially altering metabolic flux and metabolite levels. This interaction can influence the overall balance of neurotransmitters in the brain, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through interactions with monoamine transporters. It binds to dopamine and norepinephrine transporters, facilitating its accumulation in neuronal tissues. This selective distribution is essential for its targeted effects on neurotransmitter levels and neuronal function .
Subcellular Localization
This compound is localized primarily in the synaptic cleft, where it interacts with monoamine transporters. This subcellular localization is crucial for its inhibitory effects on dopamine and norepinephrine reuptake. Additionally, post-translational modifications and targeting signals may direct this compound to specific neuronal compartments, enhancing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Delta3,2-Hydroxylbakuchiol involves several steps, starting from bakuchiol. One common method includes the hydroxylation of bakuchiol using specific reagents and catalysts under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in synthetic chemistry may lead to more efficient and scalable methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Delta3,2-Hydroxylbakuchiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .
Comparaison Avec Des Composés Similaires
Delta3,2-Hydroxylbakuchiol is structurally similar to several other compounds, including:
Bakuchiol: The parent compound, known for its diverse biological activities.
12-Hydroxyisobakuchiol: Another hydroxylated derivative with similar properties.
3-Hydroxybakuchiol: A related compound with hydroxylation at a different position.
Psoracorylifol A and C: Compounds with similar structures but different functional groups.
Uniqueness: this compound stands out due to its specific hydroxylation pattern, which imparts unique biological activities and therapeutic potential. Its ability to selectively inhibit monoamine transporters makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDEXUROYEYFL-CEAFDCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





